1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
Pyrazolo[3,4-b]pyridine is a medicinally privileged structure . It’s a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions . It’s an important heterocyclic system that provides the skeleton to many bioactive compounds .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine derivatives can be synthesized through various methods . For instance, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-b]pyridine derivatives can be analyzed using various techniques such as FT-IR, XRD, TGA, TEM, SEM, and VSM .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridine derivatives can be complex and varied. For example, the catalytic activity of AC-SO3H was investigated for the synthesis of a related compound, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Scientific Research Applications
Antibacterial Properties
1-(4-chlorobenzyl)-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives have been studied for their potential antibacterial properties. In a study by Maqbool et al. (2014), various compounds of this class were evaluated for antibacterial activities, and some were found to be effective antibacterial agents (Maqbool, Nazeer, Khan, Elliott, Khan, Ashraf, Nasrullah, Arshad, & Munawar, 2014).
Potential Anticancer Agents
Organometallic complexes containing pyrazolo[3,4-b]pyridine derivatives have been explored for their potential as anticancer agents. Stepanenko et al. (2011) synthesized such complexes, known as potential cyclin-dependent kinase (Cdk) inhibitors, and studied their structure-activity relationships concerning cytotoxicity and cell cycle effects in human cancer cells (Stepanenko, Novak, Mühlgassner, Roller, Hejl, Arion, Jakupec, & Keppler, 2011).
Synthesis and Characterization
The compound and its analogs have been the subject of various synthetic and characterization studies. For example, Yıldırım, Kandemirli, and Demir (2005) studied the functionalization reactions of related compounds, providing insights into their chemical behavior and potential applications in further synthetic processes (Yıldırım, Kandemirli, & Demir, 2005).
Theoretical and Computational Studies
Several studies have also focused on theoretical and computational aspects of these compounds. Shen, Huang, Diao, and Lei (2012) conducted a computational study on pyrazole derivatives, which included examining the thermodynamic properties and tautomeric forms of these compounds (Shen, Huang, Diao, & Lei, 2012).
Aurora Kinase Inhibition
Research has also explored the use of pyrazolo[3,4-b]pyridine derivatives in inhibiting Aurora A, a kinase implicated in cancer. A study in 2006 demonstrated that specific compounds within this class might be useful in treating cancer by targeting this kinase (ロバート ヘンリー,ジェームズ, 2006).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds. Ghaedi et al. (2015) reported an efficient synthesis process for novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, highlighting the versatility of this class of compounds in creating new heterocyclic structures (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-b]pyridine core have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces . These interactions can lead to changes in the conformation or activity of the target proteins, thereby modulating their function.
Result of Action
Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially have a wide range of effects at the molecular and cellular level.
Future Directions
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-10-16-14(18(23)24)8-15(12-4-5-12)20-17(16)22(21-10)9-11-2-6-13(19)7-3-11/h2-3,6-8,12H,4-5,9H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIZVECNPADQIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118283 | |
Record name | 1-[(4-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937598-70-4 | |
Record name | 1-[(4-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937598-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Chlorophenyl)methyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701118283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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